molecular formula C15H10Cl2N2OS B5992098 2-[(2,4-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one

2-[(2,4-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one

Cat. No.: B5992098
M. Wt: 337.2 g/mol
InChI Key: ZNBCXRBITJGWFY-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one is a chemical compound characterized by its unique structure, which includes a quinazolinone core substituted with a 2,4-dichlorophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptoquinazolin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used

Scientific Research Applications

2-[(2,4-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
  • 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole

Comparison

Compared to similar compounds, 2-[(2,4-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-10-6-5-9(12(17)7-10)8-21-15-18-13-4-2-1-3-11(13)14(20)19-15/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBCXRBITJGWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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